molecular formula C19H21FN2O3S B1403272 (s)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1005342-78-8

(s)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate

Cat. No. B1403272
M. Wt: 376.4 g/mol
InChI Key: PVOHSQPFZJFQJI-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(s)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C19H21FN2O3S. It has a molecular weight of 376.44500 g/mol . This product is not intended for human or veterinary use and is usually used for research purposes.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 499.1±45.0 °C at 760 mmHg . The melting point was not available in the sources I found .

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Synthesis and Biological Evaluation : A study by Ohno et al. (1999) involved the enantiomeric synthesis of a related compound, focusing on its potential as an antilipidemic agent. This research highlights the significance of optical isomers in drug efficacy and safety (Ohno et al., 1999).

Metabolic Pathways

  • Metabolism in Liver Microsomes : Research by Yoo et al. (2008) explored the metabolic pathway of a compound structurally similar to "(s)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate" in rat liver microsomes, providing insights into its biotransformation and potential implications for its pharmacokinetics (Yoo et al., 2008).

Antitumor and Antibacterial Properties

  • Synthesis and Characterization for Antitumor Activity : Maftei et al. (2013) synthesized and characterized novel bioactive compounds with 1,2,4-oxadiazole rings, demonstrating significant antitumor activity in vitro. This research underscores the potential of such compounds in developing new anticancer therapies (Maftei et al., 2013).
  • Investigation of Antibacterial and Anthelmintic Activity : A study by Sanjeevarayappa et al. (2015) focused on synthesizing and evaluating a related compound for its in vitro antibacterial and anthelmintic activities, contributing to the search for new antimicrobial agents (Sanjeevarayappa et al., 2015).

Structural and Synthetic Studies

  • Carbene Structure Analysis : Hill et al. (1997) conducted a study on the structure of stable carbenes related to "(s)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate," offering insights into the stability and properties of these compounds (Hill et al., 1997).
  • Synthesis of Related Intermediates : Research by Kong et al. (2016) and others has focused on synthesizing intermediates that are structurally related to the compound , which are essential in the development of biologically active compounds such as anticancer drugs (Kong et al., 2016).

Catalytic and Inhibitory Effects

  • Design and Synthesis of GyrB Inhibitors : Jeankumar et al. (2013) designed and synthesized a series of compounds including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrating their potential as inhibitors of Mycobacterium tuberculosis, an area relevant to the compound (Jeankumar et al., 2013).

properties

IUPAC Name

tert-butyl (2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-19(2,3)25-18(24)22-10-4-5-15(22)17-21-14(11-26-17)16(23)12-6-8-13(20)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOHSQPFZJFQJI-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=CS2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(s)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate
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(s)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate
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(s)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate

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